Home > Products > Screening Compounds P57972 > Tracheal antimicrobial peptide
Tracheal antimicrobial peptide -

Tracheal antimicrobial peptide

Catalog Number: EVT-244267
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tracheal antimicrobial peptide is a cysteine-rich peptide that exhibits significant antimicrobial properties. First identified in bovine tracheal mucosa, this 38-amino acid peptide plays a crucial role in the innate immune response, particularly in the respiratory tract. Its discovery has led to insights into host defense mechanisms against various pathogens, including bacteria and fungi.

Source

The primary source of tracheal antimicrobial peptide is the ciliated epithelial cells of the trachea in mammals, particularly cows. The peptide is produced in response to inflammatory stimuli, such as lipopolysaccharides and other microbial products, which induce its gene expression. The isolation of this peptide has been achieved through chromatographic techniques from bovine tracheal mucosa, yielding approximately 2 micrograms per gram of tissue .

Classification

Tracheal antimicrobial peptide belongs to the family of beta-defensins, which are small cationic peptides known for their broad-spectrum antimicrobial activity. It shares structural similarities with other defensins but is distinct due to its specific amino acid composition and sequence .

Synthesis Analysis

Methods

The synthesis of tracheal antimicrobial peptide can be approached through both natural extraction and recombinant DNA technology.

  1. Natural Extraction: The peptide is isolated from bovine tracheal mucosa using a combination of size-exclusion chromatography, ion-exchange chromatography, and reverse-phase high-performance liquid chromatography. This sequential purification process relies on the antimicrobial activity as a functional assay to identify active fractions .
  2. Recombinant Production: Advances in biotechnology have enabled the production of tracheal antimicrobial peptide through recombinant DNA techniques. This involves introducing a DNA sequence encoding the peptide into suitable host cells, such as bacteria or yeast, allowing for large-scale production. The expression vector used often includes regulatory sequences that facilitate high-level expression in the host system .

Technical Details

The complete amino acid sequence of tracheal antimicrobial peptide has been determined, revealing six cysteine residues that form three intramolecular disulfide bonds critical for its structural stability and function .

Molecular Structure Analysis

Structure

Tracheal antimicrobial peptide consists of 38 amino acids with a unique sequence that contributes to its antimicrobial properties. The presence of multiple cysteine residues allows for the formation of disulfide bonds, which stabilize the peptide's three-dimensional structure.

Data

  • Molecular Weight: Approximately 4,200 Da.
  • Amino Acid Composition: Rich in basic and hydrophobic residues, which enhance its interaction with microbial membranes .
Chemical Reactions Analysis

Reactions

Tracheal antimicrobial peptide exhibits bactericidal activity primarily through its interaction with bacterial membranes. The mechanism involves:

  • Membrane Disruption: The cationic nature of the peptide allows it to bind to negatively charged bacterial membranes, leading to pore formation and subsequent cell lysis .
  • Synergistic Effects: Studies have shown that combining tracheal antimicrobial peptide with other antifungal agents enhances its efficacy against resistant strains of pathogens like Pseudomonas aeruginosa and Aspergillus fumigatus .

Technical Details

The effectiveness of tracheal antimicrobial peptide against various pathogens has been demonstrated through in vitro assays, confirming its broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Mechanism of Action

Process

Tracheal antimicrobial peptide functions by disrupting microbial cell membranes through the following steps:

  1. Binding: The positively charged regions of the peptide interact with the negatively charged components of bacterial membranes.
  2. Pore Formation: This interaction leads to conformational changes that result in pore formation within the membrane.
  3. Cell Lysis: The formation of pores compromises membrane integrity, causing leakage of cellular contents and ultimately leading to cell death .

Data

Research indicates that tracheal antimicrobial peptide has effective concentrations ranging from micromolar to nanomolar levels against various pathogens, showcasing its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Tracheal antimicrobial peptide is soluble in aqueous solutions at physiological pH.
  • Stability: The presence of disulfide bonds contributes to its stability under physiological conditions.

Chemical Properties

  • Charge: Cationic due to basic amino acids, enhancing its binding affinity for microbial membranes.
  • Thermal Stability: Exhibits stability under a range of temperatures typical for biological systems.

Relevant analyses have shown that modifications to the peptide can enhance its activity without compromising its structural integrity .

Applications

Scientific Uses

Tracheal antimicrobial peptide has several promising applications:

  • Therapeutics: Due to its potent antimicrobial properties, it is being explored as an alternative treatment for bacterial infections in both humans and livestock, particularly in light of rising antibiotic resistance.
  • Agricultural Use: Its application in veterinary medicine aims at reducing reliance on traditional antibiotics for treating infections like bovine mastitis .
  • Research Tool: Tracheal antimicrobial peptide serves as a model for studying innate immunity and developing new antimicrobial agents based on its structure and mechanism .
Discovery and Evolutionary Context of Tracheal Antimicrobial Peptide

Historical Identification in Bovine Respiratory Mucosa

Tracheal Antimicrobial Peptide (TAP) was first isolated in 1991 from bovine tracheal mucosa through biochemical purification techniques, marking the discovery of the first respiratory-specific β-defensin in mammals. Initial characterization revealed a cysteine-rich cationic peptide exhibiting broad-spectrum antimicrobial activity against respiratory pathogens like Mannheimia haemolytica and Pasteurella multocida [1] [3]. Unlike systemic defensins produced by immune cells, TAP was localized specifically to the ciliated respiratory epithelium through in situ hybridization studies, indicating a specialized mucosal defense role [1]. This tissue-specific expression pattern distinguished TAP from previously identified neutrophil-derived defensins.

A critical breakthrough came with the cloning of the TAP gene (GenBank: L13373), which revealed a two-exon genomic structure typical of β-defensins. The first exon encodes the signal peptide, while the mature peptide domain resides in the second exon [1]. Functional studies demonstrated that TAP expression is inducible by microbial components; lipopolysaccharide (LPS) upregulated TAP mRNA in bovine tracheal epithelial cells within 4–8 hours, peaking at 16 hours post-stimulation [3] [6]. This inducibility was later shown to extend to inflammatory cytokines and specific Toll-like receptor (TLR) agonists, positioning TAP as a dynamically regulated component of mucosal immunity.

To overcome natural scarcity for research, scientists developed transgenic mice expressing bovine TAP under the murine whey acidic protein (WAP) promoter. This mammary gland bioreactor system enabled purification of functional TAP from milk via acid precipitation and HPLC chromatography, confirming its bactericidal activity against E. coli through N-terminal sequencing [1].

Table 1: Key Inducers of TAP Expression in Bovine Airways

StimulusReceptor/PathwayInduction KineticsFunctional Outcome
Lipopolysaccharide (LPS)TLR4Peak at 16 hoursBroad antibacterial activity
Pam3CSK4TLR1/2 heterodimerSignificant at 4–8 hoursEnhanced clearance of pathogens
Interleukin-17A (IL-17A)IL-17 receptorSignificant at 4–8 hoursMucosal immunity reinforcement
FlagellinTLR5Moderate at 8 hoursGram-negative pathogen defense

Phylogenetic Classification Within β-Defensin Family

TAP belongs to the evolutionarily conserved β-defensin family, characterized by a triple-stranded β-sheet fold stabilized by three intramolecular disulfide bonds between six invariant cysteine residues (Cys1-Cys5, Cys2-Cys4, Cys3-Cys6) [4] [9]. This disulfide topology distinguishes β-defensins from α-defensins (Cys1-Cys6, Cys2-Cys4, Cys3-Cys5) and θ-defensins (cyclic structure) [9]. Within the bovine genome, TAP clusters with other β-defensins on chromosome 13 in a region syntenic with human chromosome 8p23.1, home to human β-defensin genes [1] [2].

Functionally, β-defensins like TAP are defined by their amphipathic structure—a cationic charge (+2 to +9) facilitating electrostatic interactions with anionic microbial membranes, paired with hydrophobic domains enabling membrane insertion [8] [9]. TAP exhibits a net charge of +7 and a molecular mass of approximately 4 kDa, consistent with core β-defensin characteristics [1] [9]. Unlike constitutively expressed human β-defensin-1 (hBD-1), TAP is inducible, resembling the expression pattern of hBD-2 and hBD-3, which are upregulated during infection [2] [9].

Table 2: Classification of Key β-Defensins Across Tissues

DefensinSpeciesPrimary Expression SiteConstitutive/InducibleNet Charge
TAPBovineRespiratory epitheliumInducible+7
LAPBovineLingual epitheliumInducible+8
hBD-1HumanKidney, urogenital tractConstitutive+2
hBD-2HumanSkin, lung, tracheaInducible+6
hBD-3HumanPlacenta, neutrophilsInducible+11
mBD-3MouseTongue, esophagusConstitutive+9

Comparative Analysis of TAP Homologs Across Species

TAP exemplifies evolutionary diversification of β-defensins to meet species-specific immunological needs. Bovine TAP shares structural conservation with lingual antimicrobial peptide (LAP), another bovine β-defensin, including the six-cysteine motif and cationic character. However, LAP exhibits enhanced activity against Gram-positive pathogens due to subtle amino acid variations in its membrane-interacting domains [1] [9].

In avians, gallinacins (Gal-1 to Gal-13) represent functional analogs of TAP. Gal-1, expressed in chicken trachea, shares 45% sequence identity with bovine TAP and displays similar salt-sensitive antimicrobial activity against avian respiratory pathogens [2] [11]. Humans lack a direct TAP ortholog but express functional analogs: hBD-1 in the respiratory tract (constitutive) and hBD-2/-3 (inducible). Notably, hBD-3 exhibits broader antimicrobial spectra than TAP due to its higher positive charge (+11), enabling activity in high-salt environments like cystic fibrosis airways [2] [9].

Rodents display divergent adaptations. While mice lack exact TAP homologs, they express multiple β-defensins (mBD-1, mBD-3, mBD-4) in respiratory epithelia. mBD-4, induced by LPS through TLR4, mirrors TAP’s functional role in murine lung defense against Klebsiella pneumoniae [4] [9]. Epididymal-expressed β-defensins like SPAG11 variants (e.g., SPAG11D in humans, SPAG11E in mice) reveal tissue-specific neofunctionalization—these peptides retain antimicrobial properties but also bind spermatozoa, modulating fertility [2] [7].

Table 3: Functional Divergence of TAP Homologs

PeptideSpeciesTissue ExpressionAntimicrobial SpecificityUnique Functions
TAPBovineTrachea, bronchiGram-negative bacteriaPrimary airway defense
Gal-1ChickenTrachea, bone marrowGram-negative bacteriaEggshell protection
hBD-2HumanSkin, lungGram-negative bacteria, fungiPsoriasis inflammation
hBD-3HumanTonsil, placentaMRSA, HIV, fungiHigh-salt environment activity
SPAG11DHumanEpididymisBroad-spectrumSperm maturation binding
mBD-14MouseSkin, urinary bladderCandida albicansMucosal barrier reinforcement

Primate θ-defensins represent an evolutionary innovation absent in bovines. These cyclic peptides, such as rhesus macaque RTD-1, arise from post-translational ligation of two α-defensin-like precursors. While mechanistically distinct from β-defensins, they share membrane-disruptive functions with TAP [2] [8]. Pathogen-driven selective pressure is evidenced by bacterial resistance mechanisms against TAP; Klebsiella pneumoniae upregulates capsule polysaccharide and modifies lipid A with aminoarabinose upon TAP exposure, requiring PhoPQ and PmrAB two-component systems to resist cationic peptides [4]. This co-evolutionary arms race highlights TAP’s selective pressure on respiratory pathogens.

Figure 1: Phylogenetic Relationships of Selected β-Defensins

Bos taurus TAP ──────────────┬───> Airway-specific immunity  └───> Bovine LAP (oral defense)  Gallus gallus Gal-1 ────────────┬───> Avian respiratory defense  └───> Egg antimicrobial protection  Homo sapiens hBD-2 ─────────────┬───> Skin/lung inducible defense  hBD-3 ───────┼───> Salt-resistant activity  SPAG11D ─────┴───> Reproductive functions  Mus musculus mBD-4 ─────────────┬───> Functional analog in murine lung  mBD-14 ───────┴───> Cutaneous defense  

Appendix: Compound Index

Properties

Product Name

Tracheal antimicrobial peptide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.